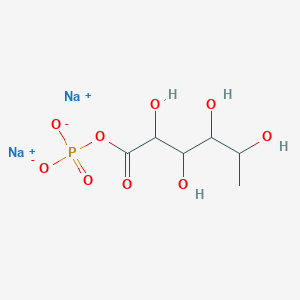
L-Fucose-1-phosphatedisodiumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Fucose-1-phosphate disodium salt is a chemical compound with the molecular formula C6H11Na2O8P. It is a derivative of L-fucose, a hexose deoxy sugar that is commonly found in various biological systems. L-Fucose-1-phosphate disodium salt plays a significant role in various biochemical processes, including glycosylation, which is essential for cell-cell recognition and signaling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Fucose-1-phosphate disodium salt can be synthesized through enzymatic methods. One common approach involves the use of L-fucokinase and GDP-L-fucose pyrophosphorylase (FKP), which catalyze the phosphorylation of L-fucose to produce L-Fucose-1-phosphate . This enzymatic method is preferred due to its high specificity and efficiency.
Industrial Production Methods
Industrial production of L-Fucose-1-phosphate disodium salt often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the enzymes required for the synthesis of L-Fucose-1-phosphate from simple sugars like mannose . The fermentation process is optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Fucose-1-phosphate disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different glycosidic bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Glycosyltransferases are often used to catalyze substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include various glycosides, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
L-Fucose-1-phosphate disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a crucial role in studying glycosylation processes and cell-cell interactions.
Mecanismo De Acción
L-Fucose-1-phosphate disodium salt exerts its effects primarily through its involvement in glycosylation pathways. It serves as a substrate for glycosyltransferases, which transfer fucose residues to target molecules, forming fucosylated glycans. These glycans are involved in various cellular processes, including cell signaling, immune response, and pathogen recognition .
Comparación Con Compuestos Similares
Similar Compounds
L-Fuculose-1-phosphate lithium salt: Another fucose derivative used in similar biochemical applications.
β-L-Fucose 1-phosphate bis (cyclohexylammonium) salt: Used in glycosylation research and has similar properties.
Uniqueness
L-Fucose-1-phosphate disodium salt is unique due to its specific role in glycosylation and its high efficiency as a substrate for glycosyltransferases. Its disodium salt form enhances its solubility and stability, making it more suitable for various biochemical applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C6H11Na2O9P |
|---|---|
Peso molecular |
304.10 g/mol |
Nombre IUPAC |
disodium;2,3,4,5-tetrahydroxyhexanoyl phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c1-2(7)3(8)4(9)5(10)6(11)15-16(12,13)14;;/h2-5,7-10H,1H3,(H2,12,13,14);;/q;2*+1/p-2 |
Clave InChI |
JQKUFGHFOLJBBD-UHFFFAOYSA-L |
SMILES canónico |
CC(C(C(C(C(=O)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-fluorobenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14105209.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105214.png)
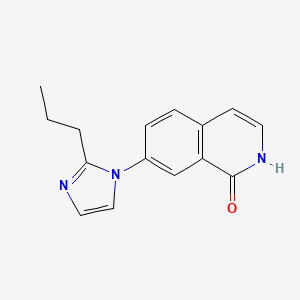
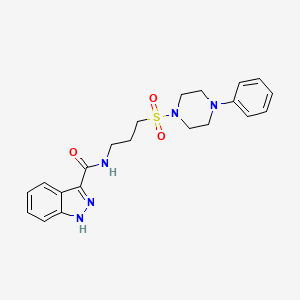
![3-[(2-fluorophenyl)methyl]-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105229.png)

![2-[4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol](/img/structure/B14105237.png)
![6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105239.png)
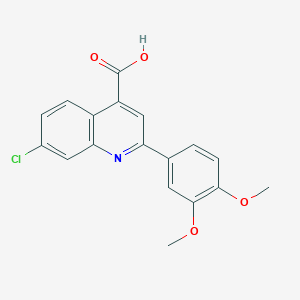
![1-(5-Methylfuran-2-yl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105254.png)
![4-({3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B14105261.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-methoxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14105262.png)
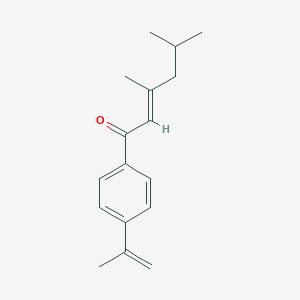
![4-(Hydroxy{2-methyl-4-[(prop-2-en-1-yl)oxy]phenyl}methylidene)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]pyrrolidine-2,3-dione](/img/structure/B14105282.png)
